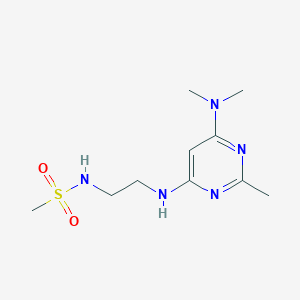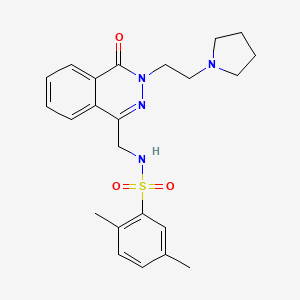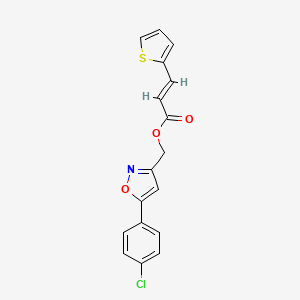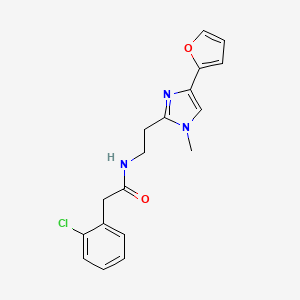
1-(3-methylbutyl)-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule. Based on its name, it likely contains a benzoxazine ring, which is a type of heterocyclic compound .
Synthesis Analysis
While specific synthesis methods for this compound were not found, esters like it can generally be synthesized through esterification, a reaction between an alcohol and a carboxylic acid .科学的研究の応用
Synthesis and Chemical Reactivity
Research has been focused on the synthesis and chemical reactivity of 1,3-benzoxazine derivatives, showcasing methods for generating these compounds. For example, a simple and selective synthesis of 1,3-benzoxazine-2,4-dione derivatives through the reaction of Schiff bases and triphosgene highlights the influence of substituents on the synthesis process (Al-Qahtani et al., 2012). Additionally, studies on the reactivity of benzoxazinones with resonance-stabilized phosphorus ylides have led to the formation of quinolines, benzazepines, indanone, and furan derivatives, providing insights into potential pathways for generating complex heterocyclic structures (Kamel & Abdou, 2007).
Antimicrobial and Antioxidant Properties
Investigations into the biological activities of 1,3-benzoxazine derivatives have identified compounds with significant antimicrobial and antioxidant properties. A study on the synthesis of 1H-benzoxazine-2,4-diones from heterocyclic anhydrides evaluated their antimicrobial activity against human pathogens and antioxidant capacity, indicating the potential of these compounds in pharmaceutical applications (Sarmiento-Sánchez et al., 2014).
Antitubercular Activity
The development of new antitubercular agents has also been a focus, with the synthesis of halogenated 3-(4-alkylphenyl)-1,3-benzoxazine-2,4-(3H)-diones and their in vitro screening against mycobacterium strains. The structure-activity relationships established through this research offer a pathway for the development of targeted therapies against tuberculosis (Waisser et al., 2007).
Novel Synthetic Pathways
The exploration of novel synthetic pathways for creating 1,3-benzoxazine derivatives and their transformation into other valuable chemical structures has been a key area of research. For instance, the study of the interaction of methyl 2,4-dioxo-2H-3,1-benzoxazine-1(4H)-acetate with substituted acetonitriles, leading to the formation of imidazo[1,2-a]quinoline derivatives, demonstrates the versatility and potential applications of these compounds in synthesizing complex molecules (Iminov et al., 2008).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-(3-methylbutyl)-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione involves the condensation of 3-methylbutylamine with phthalic anhydride to form the intermediate 3-methylbutyl phthalimide, which is then cyclized to form the target compound.", "Starting Materials": ["3-methylbutylamine", "phthalic anhydride", "acetic anhydride", "sodium acetate", "toluene", "ethanol"], "Reaction": [ "Step 1: Dissolve 3-methylbutylamine (1.0 equiv) and phthalic anhydride (1.1 equiv) in toluene and heat the mixture to reflux for 6 hours.", "Step 2: Cool the reaction mixture to room temperature and filter the resulting solid. Wash the solid with ethanol and dry under vacuum to obtain 3-methylbutyl phthalimide.", "Step 3: Dissolve 3-methylbutyl phthalimide (1.0 equiv) in acetic anhydride and add sodium acetate (1.1 equiv). Heat the mixture to reflux for 6 hours.", "Step 4: Cool the reaction mixture to room temperature and pour into water. Filter the resulting solid and wash with water to obtain the crude product.", "Step 5: Purify the crude product by recrystallization from ethanol to obtain the target compound, 1-(3-methylbutyl)-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione." ] } | |
CAS番号 |
57384-50-6 |
製品名 |
1-(3-methylbutyl)-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione |
分子式 |
C13H15NO3 |
分子量 |
233.267 |
IUPAC名 |
1-(3-methylbutyl)-3,1-benzoxazine-2,4-dione |
InChI |
InChI=1S/C13H15NO3/c1-9(2)7-8-14-11-6-4-3-5-10(11)12(15)17-13(14)16/h3-6,9H,7-8H2,1-2H3 |
InChIキー |
OWSDIKSPNCPMCL-UHFFFAOYSA-N |
SMILES |
CC(C)CCN1C2=CC=CC=C2C(=O)OC1=O |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-chloro-N-[2-(cyclopropylcarbamoyl)-4-methoxyphenyl]pyridine-4-carboxamide](/img/structure/B2559686.png)

![2-amino-4-(4-fluorophenyl)-6-(2-hydroxyethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2559688.png)
![4-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2559689.png)



![1,3,2-Dioxaborolane, 2-[2-fluoro-4-[(methylsulfonyl)methyl]phenyl]-4,4,5,5-tetramethyl-](/img/structure/B2559698.png)
![8-(2,4-dimethoxyphenyl)-1,7-dimethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2559699.png)



![1-Oxa-9-azaspiro[4.6]undec-3-ene;hydrochloride](/img/structure/B2559708.png)